molecular formula C9H14N4O2 B11817675 ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11817675
M. Wt: 210.23 g/mol
InChI Key: NONKSYXBBZHGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that features a pyrrolidine ring fused with a triazole ring, making it a unique heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the construction of the triazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyrrolidine under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and triazole derivatives, such as:

  • Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate
  • Pyrrolidine-2,5-diones
  • Pyrrolizines

Uniqueness

What sets this compound apart is the combination of the pyrrolidine and triazole rings, which can provide unique binding properties and biological activities. This makes it a valuable compound for drug discovery and other applications .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6/h6,10H,2-5H2,1H3,(H,11,12,13)

InChI Key

NONKSYXBBZHGBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.